Spiro[5.7]tridecan-13-one
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Overview
Description
Spiro[5.7]tridecan-13-one: is a spirocyclic compound characterized by a unique structure where two rings share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[5.7]tridecan-13-one typically involves multiple steps. One common method starts with the preparation of 1-(cyclooctylidenemethyl)piperidine from cyclooctanecarboxaldehyde and piperidine in toluene under reflux conditions . This intermediate is then reacted with methyl vinyl ketone in ethanol, followed by a series of reflux and extraction steps to yield Spiro[5.7]tridec-1-en-3-one . Further oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane produces Spiro[5.7]trideca-1,4-dien-3-one .
Industrial Production Methods: While specific industrial production methods for Spiro[5
Chemical Reactions Analysis
Types of Reactions: Spiro[5.7]tridecan-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ to form dienones.
Reduction: Reduction reactions can be performed to convert the compound into different spirocyclic derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: DDQ in dioxane.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ yields dienones, while reduction can produce various spirocyclic alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: Spiro[5.7]tridecan-13-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex spirocyclic compounds .
Biology and Medicine: Spirocyclic compounds, including this compound, have shown potential in medicinal chemistry due to their unique structural features, which can enhance the biological activity of pharmaceutical agents .
Industry: In the industrial sector, spiro compounds are explored for their applications in materials science, including the development of photochromic materials and molecular switches .
Mechanism of Action
The mechanism of action of Spiro[5.7]tridecan-13-one involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, spiro compounds can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a different ring size and structure.
Spiro[4.5]decane: A smaller spirocyclic compound with distinct chemical properties.
Spiro[6.6]dodecane: A larger spirocyclic compound with unique stereochemistry.
Properties
CAS No. |
4728-92-1 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
spiro[5.7]tridecan-13-one |
InChI |
InChI=1S/C13H22O/c14-12-8-4-1-2-5-9-13(12)10-6-3-7-11-13/h1-11H2 |
InChI Key |
ZHNRIICUAKEHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCCCC2)C(=O)CC1 |
Origin of Product |
United States |
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